N(2)-succinyl-L-arginine

Catalog No.
S8506801
CAS No.
2478-02-6
M.F
C10H18N4O5
M. Wt
274.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N(2)-succinyl-L-arginine

CAS Number

2478-02-6

Product Name

N(2)-succinyl-L-arginine

IUPAC Name

2-(3-carboxypropanoylamino)-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C10H18N4O5

Molecular Weight

274.27 g/mol

InChI

InChI=1S/C10H18N4O5/c11-10(12)13-5-1-2-6(9(18)19)14-7(15)3-4-8(16)17/h6H,1-5H2,(H,14,15)(H,16,17)(H,18,19)(H4,11,12,13)

InChI Key

UMOXFSXIFQOWTD-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N

Description

N2-Succinoylarginine is a N-acyl-amino acid.
N2-Succinoylarginine is a natural product found in Caenorhabditis elegans with data available.
An alkylating agent having a selective immunosuppressive effect on BONE MARROW. It has been used in the palliative treatment of chronic myeloid leukemia (MYELOID LEUKEMIA, CHRONIC), but although symptomatic relief is provided, no permanent remission is brought about. According to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985), busulfan is listed as a known carcinogen.

N(2)-succinyl-L-arginine is a derivative of the amino acid L-arginine, characterized by the addition of a succinyl group at the nitrogen atom in the side chain. The compound is classified as an N-acyl-L-arginine, resulting from the formal condensation of the α-amino group of L-arginine with one of the carboxy groups of succinic acid. Its chemical formula is C10_{10}H18_{18}N4_{4}O5_{5}, and it has an average mass of approximately 274.27 g/mol. The unique structure allows it to participate in various biochemical processes, particularly in microbial metabolism .

  • Formation Reaction: It is synthesized from succinyl-CoA and L-arginine through the action of the enzyme arginine N-succinyltransferase, which catalyzes the reaction:
    sucinyl CoA+L arginineCoA+N 2 succinyl L arginine\text{sucinyl CoA}+\text{L arginine}\rightleftharpoons \text{CoA}+\text{N 2 succinyl L arginine}
    This reaction highlights its role in arginine and proline metabolism .
  • Hydrolysis Reaction: N(2)-succinyl-L-arginine can be hydrolyzed by N-succinylarginine dihydrolase into N(2)-succinyl-L-ornithine, ammonia, and carbon dioxide:
    N 2 succinyl L arginine+2H2ON 2 succinyl L ornithine+2NH3+CO2\text{N 2 succinyl L arginine}+2\text{H}_2\text{O}\rightarrow \text{N 2 succinyl L ornithine}+2\text{NH}_3+\text{CO}_2
    This reaction indicates its metabolic pathway within bacterial systems .

N(2)-succinyl-L-arginine exhibits significant biological activity, primarily as a metabolite in various organisms, including Escherichia coli and Schizosaccharomyces pombe. It plays a crucial role in nitrogen metabolism and can influence pathways related to amino acid synthesis and degradation. Its ability to act as a Bronsted acid allows it to donate protons in bio

The synthesis of N(2)-succinyl-L-arginine can be achieved through enzymatic and chemical methods:

  • Enzymatic Synthesis: The most common method involves using arginine N-succinyltransferase, where succinyl-CoA reacts with L-arginine to form N(2)-succinyl-L-arginine. This method is preferred for its specificity and efficiency in producing the compound under mild conditions .
  • Chemical Synthesis: Alternative synthetic routes may involve direct acylation of L-arginine using succinic anhydride or succinic acid in the presence of coupling agents. This approach may require more rigorous conditions and purification steps compared to enzymatic methods .

N(2)-succinyl-L-arginine has several potential applications:

  • Biochemical Research: It serves as a valuable tool for studying arginine metabolism and enzyme kinetics.
  • Pharmaceutical Development: Due to its role as a metabolite, it may have therapeutic implications in conditions related to nitrogen metabolism or amino acid disorders.
  • Agricultural Biotechnology: Understanding its metabolic pathways could lead to innovations in microbial applications for enhancing plant growth or soil health .

Studies on N(2)-succinyl-L-arginine interactions focus on its enzymatic activity and metabolic pathways. Research indicates that it interacts with specific enzymes like arginine N-succinyltransferase and N-succinylarginine dihydrolase, influencing their activity and substrate specificity . Further investigations into its interactions with cellular components could elucidate its broader biological roles.

N(2)-succinyl-L-arginine can be compared with other related compounds within the category of N-acylated amino acids:

Compound NameChemical FormulaUnique Features
N-acetyl-L-arginineC8_8H14_14N4_4O3_3Acetylated form; involved in protein synthesis
N-benzoyl-L-arginineC12_12H16_16N4_4O2_2Benzoylated form; used in drug design
N-(3-carboxypropanoyl)-L-arginineC10_10H18_18N4_4O5_5Related compound with potential similar effects

Uniqueness

N(2)-succinyl-L-arginine is unique due to its specific succinyl modification, which influences its solubility, reactivity, and biological roles compared to other derivatives. Its distinct metabolic pathways and interactions make it a subject of interest in both basic research and applied sciences .

XLogP3

-2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

274.12771969 g/mol

Monoisotopic Mass

274.12771969 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-02-18
Song et al. Prediction and assignment of function for a divergent N-succinyl amino acid racemase. Nature Chemical Biology, doi: 10.1038/NChemBio.2007.11, published online 1 July 2007. http://www.nature.com/naturechemicalbiology

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